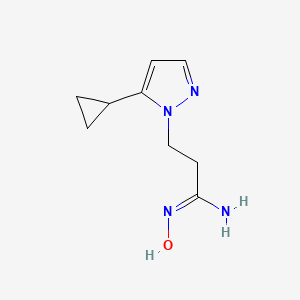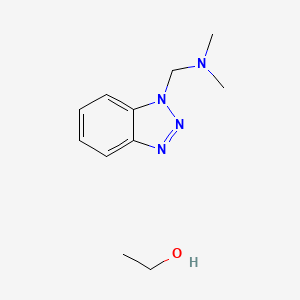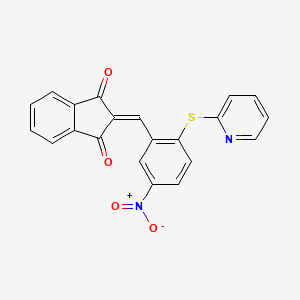
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, also known as CPI-455, is a small molecule inhibitor that has shown potential in the treatment of cancer. It works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the epigenetic regulation of gene expression.
Mécanisme D'action
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide works by inhibiting the activity of LSD1, an enzyme that plays a key role in the epigenetic regulation of gene expression. LSD1 is responsible for removing methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting LSD1, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide can alter gene expression patterns and potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide are still being studied, but early research suggests that it may have a number of beneficial effects in cancer treatment. In addition to inhibiting the growth of cancer cells, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide may be able to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is its specificity for LSD1, which makes it a potentially powerful tool for studying the role of epigenetics in cancer. However, like any experimental tool, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has its limitations. For example, it may not be effective against all types of cancer, and its effects may be influenced by factors such as the genetic makeup of the cancer cells being studied.
Orientations Futures
There are several potential future directions for research on (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide. One area of interest is the development of more potent and selective LSD1 inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide, and to determine its potential as a cancer treatment in humans.
Méthodes De Synthèse
The synthesis of (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide involves several steps, including the reaction of 5-cyclopropyl-1H-pyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with (E)-3-(dimethylamino)propenal to form the final product, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide.
Applications De Recherche Scientifique
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In one study, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide was shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another study found that (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide could induce differentiation and apoptosis in acute myeloid leukemia cells. Furthermore, (1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has shown promise in the treatment of neuroblastoma, a type of cancer that affects the nervous system.
Propriétés
IUPAC Name |
3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWGLFUSFFLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NN2CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=NN2CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-(5-cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)